molecular formula C5H5BrF3N3 B11746957 5-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine

5-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine

Cat. No.: B11746957
M. Wt: 244.01 g/mol
InChI Key: RZCLYNBIGGHSBL-UHFFFAOYSA-N
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Description

5-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a bromine atom at the 5th position, a trifluoroethyl group at the 1st position, and an amine group at the 3rd position of the pyrazole ring. The trifluoroethyl group imparts unique chemical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine typically involves multiple steps. One common method includes the bromination of a suitable pyrazole precursor, followed by the introduction of the trifluoroethyl group and the amine group. The reaction conditions often involve the use of brominating agents such as bromine or N-bromosuccinimide, and the reactions are typically carried out in solvents like dichloromethane or acetonitrile under controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with hydrogen peroxide can produce corresponding oxides.

Scientific Research Applications

5-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-2-(trifluoromethyl)pyridine
  • 2-bromo-5-(trifluoromethyl)pyridine
  • 1-bromo-2-(2,2,2-trifluoroethyl)benzene

Comparison

Compared to these similar compounds, 5-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine is unique due to the presence of the pyrazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C5H5BrF3N3

Molecular Weight

244.01 g/mol

IUPAC Name

5-bromo-1-(2,2,2-trifluoroethyl)pyrazol-3-amine

InChI

InChI=1S/C5H5BrF3N3/c6-3-1-4(10)11-12(3)2-5(7,8)9/h1H,2H2,(H2,10,11)

InChI Key

RZCLYNBIGGHSBL-UHFFFAOYSA-N

Canonical SMILES

C1=C(N(N=C1N)CC(F)(F)F)Br

Origin of Product

United States

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